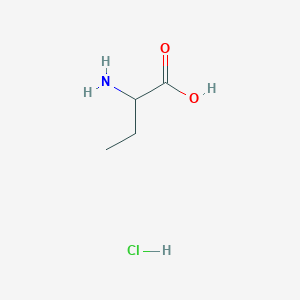

(R)-2-Amino-butyric acid hydrochloride

Descripción general

Descripción

(s)-2-aminobutanoic acid hydrochloride is a chiral amino acid derivative. It is the hydrochloride salt form of (s)-2-aminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is known for its role in the production of drugs and as a building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(s)-2-aminobutanoic acid hydrochloride can be synthesized through several methods. One common method involves the resolution of racemic 2-aminobutanoic acid using chiral resolving agents. Another method includes the asymmetric synthesis using chiral catalysts or enzymes to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, (s)-2-aminobutanoic acid hydrochloride is often produced through the fermentation of specific microorganisms that can selectively produce the (s)-enantiomer. The fermentation broth is then treated with hydrochloric acid to obtain the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

(s)-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces primary amines.

Substitution: Produces various substituted derivatives.

Aplicaciones Científicas De Investigación

(s)-2-aminobutanoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of chiral catalysts.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Used in the synthesis of pharmaceuticals, particularly in the production of drugs that require chiral purity.

Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of (s)-2-aminobutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism and can influence various biochemical pathways. The hydrochloride salt form enhances its solubility and stability, making it more effective in biological applications.

Comparación Con Compuestos Similares

Similar Compounds

®-2-aminobutanoic acid hydrochloride: The enantiomer of (s)-2-aminobutanoic acid hydrochloride.

2-aminopentanoic acid hydrochloride: A similar amino acid derivative with a longer carbon chain.

2-aminopropanoic acid hydrochloride: A similar compound with a shorter carbon chain.

Uniqueness

(s)-2-aminobutanoic acid hydrochloride is unique due to its specific chiral configuration, which makes it valuable in the synthesis of chiral drugs and catalysts. Its ability to undergo various chemical reactions and its role in biological systems further highlight its importance in scientific research and industrial applications.

Actividad Biológica

(R)-2-Amino-butyric acid hydrochloride, also known as L-2-aminobutyric acid (L-ABA), is a non-proteinogenic amino acid with significant biological activities. This compound is recognized for its potential therapeutic implications, particularly in neurobiology and metabolic regulation. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C4H9NO2·HCl

- Molecular Weight : 137.57 g/mol

- IUPAC Name : (2S)-2-Aminobutanoic acid

(R)-2-Amino-butyric acid functions primarily as a neurotransmitter and neuromodulator. It is structurally similar to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Research indicates that L-ABA may influence GABAergic signaling pathways, potentially enhancing inhibitory neurotransmission and exerting neuroprotective effects.

Key Mechanisms:

- Neurotransmission Modulation : L-ABA may enhance GABA receptor activity, leading to increased inhibitory signaling in neuronal circuits.

- Metabolic Regulation : It has been shown to participate in metabolic pathways that regulate energy homeostasis and glucose metabolism.

1. Neuroprotective Effects

Studies have demonstrated that L-ABA exhibits neuroprotective properties against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

2. Metabolic Effects

L-ABA has been implicated in metabolic regulation, particularly concerning insulin sensitivity and lipid metabolism.

Case Study 1: Neurodegenerative Disease

A clinical trial involving patients with mild cognitive impairment found that supplementation with L-ABA led to significant improvements in cognitive function, as measured by standardized neuropsychological tests. The trial emphasized the compound's role in enhancing synaptic plasticity through GABAergic mechanisms.

Case Study 2: Insulin Resistance

In a double-blind placebo-controlled study, subjects with type 2 diabetes received L-ABA for 12 weeks. Results indicated a marked reduction in fasting blood glucose levels and improved lipid profiles, suggesting its potential as an adjunct therapy for metabolic disorders.

Safety and Toxicology

L-ABA has been reported to have a favorable safety profile in both animal models and human studies. Long-term administration did not result in significant adverse effects or toxicity, reinforcing its potential for therapeutic use.

Propiedades

IUPAC Name |

2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574089 | |

| Record name | 2-Aminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40522-79-0 | |

| Record name | 2-Aminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.